molecular formula C15H12ClFN4O B5534160 2-[(2-chlorophenyl)(4H-1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol

2-[(2-chlorophenyl)(4H-1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol

Cat. No. B5534160
M. Wt: 318.73 g/mol
InChI Key: BFFYVOYQNVGSFS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are synthesized and characterized for their unique structural and functional properties. It incorporates elements like chlorophenyl, triazole, and fluorophenol groups, which contribute to its potential for diverse applications in materials science, pharmacology, and chemical synthesis.

Synthesis Analysis

The synthesis of structurally related compounds involves multiple steps, including the treatment of precursor chemicals with specific reagents under controlled conditions to achieve high yields and purity. For instance, compounds with similar structural motifs have been synthesized through reactions involving dimethylformamide solvent, crystallization, and single crystal diffraction techniques to determine their structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like single crystal X-ray diffraction, revealing their crystalline form and confirming their molecular geometry. These analyses highlight the planarity of the molecule and the orientation of substituent groups, which are essential for understanding the compound's reactivity and interaction with other molecules (Liang, 2009).

Chemical Reactions and Properties

Related compounds exhibit a range of chemical reactions and properties, including electrophilic amination reactions that demonstrate their reactivity towards different chemical groups. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications (Bombek, Požgan, Kočevar, & Polanc, 2004).

Physical Properties Analysis

The physical properties, such as crystallization behavior and thermal stability, of similar compounds have been characterized. Studies show that these compounds can form stable crystalline structures with specific solvent systems and exhibit high thermal stability, which is important for their practical applications (Zhang, Wang, Zhang, Fan, & Xiao, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined through experimental and theoretical analyses. For instance, studies on the chemical reactivity and molecular geometry using quantum chemical calculations provide insights into the compound's potential chemical behavior and applications (Satheeshkumar, Sayın, Kaminsky, & Rajendra Prasad, 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. For example, many triazole derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many organic compounds are flammable, and some can be harmful or toxic if ingested or inhaled .

Future Directions

Given the biological activity of many triazole derivatives, this compound could be of interest for further study in medicinal chemistry . Future research could involve synthesizing the compound and testing its biological activity, as well as investigating its mechanism of action in more detail.

properties

IUPAC Name

2-[(2-chlorophenyl)-(1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN4O/c16-13-4-2-1-3-11(13)15(20-21-8-18-19-9-21)12-7-10(17)5-6-14(12)22/h1-9,15,20,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFYVOYQNVGSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)O)NN3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)-(1,2,4-triazol-4-ylamino)methyl]-4-fluorophenol

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